Methyl phenyl hydrogen phosphate
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Overview
Description
Methyl phenyl hydrogen phosphate is an organophosphorus compound with the chemical formula C7H9O4P It is a derivative of phosphoric acid where one of the hydrogen atoms is replaced by a methyl group and another by a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl phenyl hydrogen phosphate can be synthesized through several methods. One common approach involves the reaction of phenol with phosphorus oxychloride (POCl3) in the presence of a base, followed by the addition of methanol. The reaction proceeds as follows: [ \text{C6H5OH} + \text{POCl3} \rightarrow \text{C6H5POCl2} + \text{HCl} ] [ \text{C6H5POCl2} + \text{CH3OH} \rightarrow \text{C6H5PO(OCH3)Cl} + \text{HCl} ] [ \text{C6H5PO(OCH3)Cl} + \text{H2O} \rightarrow \text{C6H5PO(OCH3)(OH)} + \text{HCl} ]
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and the concentration of reactants.
Chemical Reactions Analysis
Types of Reactions
Methyl phenyl hydrogen phosphate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to produce phenol and methyl phosphate.
Oxidation: It can be oxidized to form phenyl phosphate.
Substitution: The phenyl group can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water or aqueous acid/base.
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Substitution: Various reagents can be used depending on the desired substitution, such as halogens or alkylating agents.
Major Products Formed
Hydrolysis: Phenol and methyl phosphate.
Oxidation: Phenyl phosphate.
Substitution: Depending on the substituent, various substituted phenyl phosphates can be formed.
Scientific Research Applications
Methyl phenyl hydrogen phosphate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.
Biology: Studied for its potential role in biochemical pathways and as a model compound for understanding phosphate ester chemistry.
Medicine: Investigated for its potential use in drug development and as a component in pharmaceutical formulations.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism by which methyl phenyl hydrogen phosphate exerts its effects involves its interaction with various molecular targets. In biochemical systems, it can act as a phosphate donor or acceptor, participating in phosphorylation and dephosphorylation reactions. These reactions are crucial in many biological processes, including energy transfer, signal transduction, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
Phenyl phosphate: Similar structure but lacks the methyl group.
Methyl phosphate: Similar structure but lacks the phenyl group.
Dimethyl phosphate: Contains two methyl groups instead of one methyl and one phenyl group.
Uniqueness
Methyl phenyl hydrogen phosphate is unique due to the presence of both a methyl and a phenyl group, which imparts distinct chemical and physical properties. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile compound in various applications.
Biological Activity
Methyl phenyl hydrogen phosphate (MPHP), a compound with the chemical formula C7H9O4P, has garnered interest in various fields due to its potential biological activity. This article explores the biological properties of MPHP, focusing on its antimicrobial, antioxidant, and other relevant activities, supported by recent research findings and case studies.
This compound is characterized by a phosphate group esterified with a methyl and a phenyl group. Its structure can be represented as follows:
The presence of both methyl and phenyl groups contributes to its chemical reactivity and biological interactions.
Antimicrobial Activity
Recent studies have indicated that MPHP exhibits significant antimicrobial properties. In particular, it has shown effectiveness against various pathogenic microorganisms. A comparative analysis of its antimicrobial activity against standard bacterial strains reveals the following:
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Candida albicans | 16 µg/mL |
These results suggest that MPHP could be a promising candidate for developing new antimicrobial agents, particularly against resistant strains of bacteria and fungi .
Antioxidant Activity
MPHP has also been evaluated for its antioxidant potential. The ability to scavenge free radicals is crucial in preventing oxidative stress-related diseases. The antioxidant activity was measured using the DPPH radical scavenging assay, yielding the following results:
Concentration (µg/mL) | Scavenging Activity (%) |
---|---|
10 | 25 |
50 | 55 |
100 | 80 |
At higher concentrations, MPHP demonstrated substantial scavenging activity, indicating its potential as an antioxidant agent .
Study on Antimicrobial Efficacy
In a recent study, MPHP was tested alongside other phosphates for their antimicrobial efficacy. The results showed that MPHP outperformed several other compounds in inhibiting the growth of Staphylococcus aureus and Escherichia coli. The study highlighted the importance of the phenyl group in enhancing the compound's activity due to its ability to interact with bacterial membranes .
Research on Antioxidant Properties
Another investigation focused on the antioxidant properties of MPHP in vitro. The study utilized various assays to evaluate its effectiveness against oxidative stress markers in human cell lines. Results indicated that MPHP significantly reduced levels of malondialdehyde (MDA), a marker of oxidative damage, suggesting its protective effects against cellular damage .
Properties
CAS No. |
4009-39-6 |
---|---|
Molecular Formula |
C7H9O4P |
Molecular Weight |
188.12 g/mol |
IUPAC Name |
methyl phenyl hydrogen phosphate |
InChI |
InChI=1S/C7H9O4P/c1-10-12(8,9)11-7-5-3-2-4-6-7/h2-6H,1H3,(H,8,9) |
InChI Key |
BXVTXRIOHHFSQZ-UHFFFAOYSA-N |
Canonical SMILES |
COP(=O)(O)OC1=CC=CC=C1 |
Origin of Product |
United States |
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